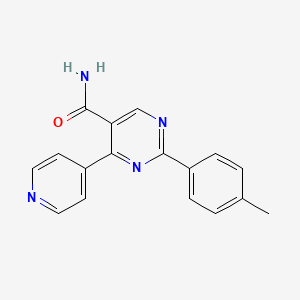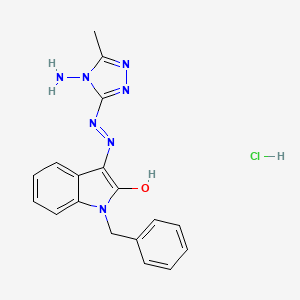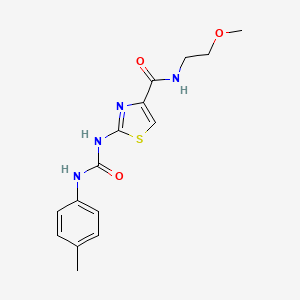
N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as MTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTU belongs to the class of thiazole-4-carboxamide derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Molecular Dynamics and Electrochemical Studies : Thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole, have been studied for their corrosion inhibition properties on mild steel in sulfuric acid solutions. Molecular dynamics simulations indicated strong binding energies and effective corrosion inhibition (Khaled & Amin, 2009).
Antimicrobial Applications
- Synthesis and Evaluation of Thiazole Derivatives : Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. This includes studies on 1,3,4-thiadiazole derivatives for potential application against various strains of microbes (Noolvi et al., 2016).
Anticancer Activity
- Synthesis and Biological Evaluation : Research has been conducted on the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles, showing antiproliferative activity against cancer cells. These studies highlight the potential of structurally similar compounds in cancer treatment (Lu et al., 2009).
Solid Phase Synthesis
- Synthesis of Thiazole Derivatives : The synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase has been reported. This method has applications in drug development, showcasing the versatility of thiazole derivatives (Kim et al., 2019).
Inhibitory Activities
- Urease Inhibition : Studies on 2-phenylthiazole derivatives have shown significant urease inhibitory activities. This suggests potential applications in the development of treatments for diseases associated with urease enzyme activity (Shi et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-3-5-11(6-4-10)17-14(21)19-15-18-12(9-23-15)13(20)16-7-8-22-2/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLBYQMIYOKKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

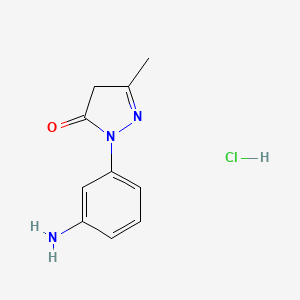
![N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2394259.png)
![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)


![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)

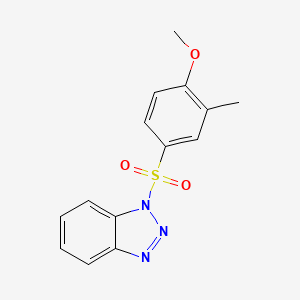

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)

